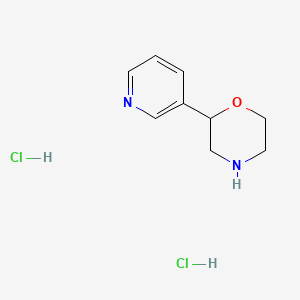

2-(Pyridin-3-yl)morpholine dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-3-ylmorpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXSISUJWGOIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90533-86-1 | |

| Record name | 2-(pyridin-3-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyridin 3 Yl Morpholine Dihydrochloride and Its Analogs

Strategies for Constructing the Morpholine (B109124) Ring System

The formation of the morpholine ring is a critical step in the synthesis of 2-(pyridin-3-yl)morpholine (B1598653). The most common strategies involve the cyclization of linear precursors that already contain the necessary nitrogen and oxygen heteroatoms in a 1,4-relationship.

Intramolecular cyclization is a foundational strategy for assembling the morpholine scaffold. This approach typically begins with a substituted 1,2-amino alcohol, which undergoes reactions to introduce a two-carbon unit that facilitates the final ring closure.

A prevalent method involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride or other carboxylic ester derivatives that have a leaving group alpha to a carbonyl. chemrxiv.org This process forms a morpholinone intermediate, which is subsequently reduced to the desired morpholine ring. thieme-connect.com While effective, this multi-step sequence often requires an additional reduction step, which can present challenges with functional group tolerance and generate excess waste. thieme-connect.com

Alternative cyclization strategies aim to simplify this process. For instance, Ugi multicomponent reactions can produce adducts that are primed for intramolecular SN2 cyclization. acs.org After a deprotection step to free up a secondary amine, treatment with a base like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) in a solvent such as acetonitrile (B52724) can induce cyclization to yield the morpholine derivative. acs.org The efficiency of this ring closure depends on the specific substrates and reaction conditions chosen. acs.org

Table 1: Comparison of Cyclization Methods

| Method | Precursor | Key Reagents | Intermediate | Key Features |

|---|---|---|---|---|

| Annulation-Reduction | 1,2-Amino Alcohol | Chloroacetyl chloride, Reducing agent (e.g., BH₃·THF) | Morpholinone | Two-step process, potential for functional group incompatibility during reduction. chemrxiv.orgresearchgate.net |

| Ugi-Cyclization | Amine, Aldehyde/Ketone, Isocyanide, Acid | TFA (deprotection), Base (tBuOK or NaH) | Ugi Adduct | Multicomponent assembly followed by base-mediated cyclization; allows for high diversity. acs.org |

A significant challenge in morpholine synthesis from 1,2-amino alcohols is achieving selective N-monoalkylation of the primary or secondary amine without competing O-alkylation or N,N-dialkylation. thieme-connect.com Recent advancements have focused on greener and more efficient protocols that overcome these selectivity issues.

A noteworthy development is the use of ethylene (B1197577) sulfate (ES) as a two-carbon electrophile for the selective monoalkylation of 1,2-amino alcohols. thieme-connect.comorganic-chemistry.org This redox-neutral protocol, which can be performed in one or two steps, utilizes inexpensive and readily available reagents like ES and a base such as tBuOK. organic-chemistry.orgnih.gov The reaction proceeds through a simple SN2 mechanism, where the amine attacks the ethylene sulfate to form a zwitterionic intermediate. organic-chemistry.orgacs.org This intermediate can often be isolated by crystallization and subsequently cyclized upon treatment with a base to form the morpholine ring in high yield. thieme-connect.com

The selectivity of this monoalkylation is influenced by the structure of the reacting 1,2-amino alcohol and the unique properties of ethylene sulfate. nih.govacs.org This methodology has proven to be scalable, with reactions successfully performed on a hectogram scale, and adaptable to a one-pot protocol, avoiding the isolation of the zwitterionic intermediate. chemrxiv.orgthieme-connect.com This approach is environmentally friendly as it avoids toxic reagents and employs greener solvents. organic-chemistry.org

Strategies for Integrating the Pyridine (B92270) Moiety

The introduction of the pyridine ring at the C-2 position of the morpholine is a defining feature of the target compound. This can be achieved either by starting with a pyridine-containing precursor or by attaching the pyridine ring to a pre-formed morpholine scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, providing a versatile route to connect the pyridine and morpholine moieties. The Suzuki cross-coupling reaction, for example, is widely used to synthesize pyridine derivatives. nih.gov This reaction typically involves the coupling of a halopyridine (e.g., a bromopyridine) with an organoboron reagent in the presence of a palladium catalyst. mdpi.com In the context of 2-(pyridin-3-yl)morpholine synthesis, this could involve coupling a 3-bromopyridine with a morpholine derivative bearing a boronic acid or ester at the 2-position.

Other cross-coupling reactions, such as the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings, are also frequently employed for the synthesis of biaryls and related systems, including terpyridines. mdpi.commdpi.com These methods offer alternative pathways to forge the critical C(sp²)-C(sp²) bond between the pyridine and morpholine rings. organic-chemistry.org The choice of reaction is often dictated by the availability of starting materials and the functional group tolerance required. For instance, pyridyl aluminum reagents have been shown to couple efficiently with pyridyl bromides at room temperature. mdpi.com

Multi-component reactions (MCRs) offer a highly efficient strategy for constructing complex molecular scaffolds like 2-(pyridin-3-yl)morpholine in a single step from three or more starting materials. researchgate.netnih.gov This approach is valued for its operational simplicity, time and energy savings, and reduction in chemical waste. researchgate.netnih.gov

One such strategy involves a Ugi-type reaction followed by a cyclization sequence. acs.org For example, a four-component Ugi reaction can assemble a linear precursor which, after a subsequent deprotection and intramolecular cyclization, yields a highly substituted morpholine. acs.org By choosing a pyridine-containing aldehyde as one of the starting components (e.g., pyridine-3-carbaldehyde), the pyridine moiety can be directly incorporated into the final scaffold. researchgate.net This de novo assembly allows for maximal control over the substitution pattern on the morpholine ring. acs.org MCRs have been successfully used to generate libraries of morpholine and pyridine derivatives for various applications. iau.ir

Catalytic Approaches in Synthesis

Catalysis is integral to the modern synthesis of 2-(pyridin-3-yl)morpholine and its analogs, enabling efficient and selective transformations. A wide range of catalysts, from transition metals to simple bases, are employed across the various synthetic strategies.

Metal-catalyzed reactions are particularly prominent. Palladium complexes are the catalysts of choice for C-C and C-N cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig aminations, which are used to attach the pyridine ring. nih.govresearchgate.net Nickel catalysts also serve as a viable alternative for certain cross-coupling reactions. organic-chemistry.org Other metals like copper, rhodium, and gold have been utilized in cyclization reactions and for the synthesis of pyridine precursors. researchgate.netijpsonline.com For instance, copper(II) triflate has been used to catalyze the aerobic synthesis of 2-arylpyridines from acetophenones. ijpsonline.com

Base catalysis is fundamental to many of the key cyclization steps in morpholine synthesis. researchgate.net Strong, non-nucleophilic bases like potassium tert-butoxide (tBuOK) and sodium hydride (NaH) are commonly used to deprotonate hydroxyl or amine groups, initiating intramolecular SN2 reactions to close the morpholine ring. acs.org Milder bases, such as potassium carbonate (K₂CO₃), are also effective in certain diastereoselective cyclizations, for example, in the reaction between a tosyl-oxazetidine and an α-formyl carboxylate to yield a morpholine hemiaminal. acs.org Furthermore, zeolites modified with species like Lanthanum (La) or Potassium Fluoride (KF) have been developed as catalysts for the synthesis of pyridine and its derivatives from simpler starting materials like acrolein diethyl acetal and ammonia. ciac.jl.cn

Table 2: Catalysts in Synthesis

| Reaction Type | Catalyst | Example Application |

|---|---|---|

| Cross-Coupling | Palladium(0) or Palladium(II) complexes | Suzuki coupling of a halopyridine with a boronic acid derivative. nih.gov |

| Cross-Coupling | Nickel complexes | Reductive cross-coupling of aryl iodides. organic-chemistry.org |

| Cyclization/Pyridine Synthesis | Copper(II) triflate (Cu(OTf)₂) | Aerobic synthesis of 2-arylpyridines. ijpsonline.com |

| C-H Functionalization | Rhodium(III) complexes | Synthesis of fluorinated pyridines. ijpsonline.com |

| Ring-Closing Cyclization | Potassium tert-butoxide (tBuOK), Sodium Hydride (NaH) | Intramolecular SN2 cyclization of Ugi adducts to form morpholines. acs.org |

| Base-Catalyzed Cyclization | Potassium Carbonate (K₂CO₃) | Synthesis of morpholine hemiaminals. acs.org |

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules such as pyridinylmorpholines. Palladium and copper catalysts, in particular, have been instrumental in developing efficient routes to N-heterocycles.

Palladium-catalyzed cross-coupling and C-H activation reactions are widely used for creating carbon-carbon and carbon-heteroatom bonds. The synthesis of pyridinyl-substituted heterocycles can be achieved through methods like the Suzuki coupling, where a pyridinylboronic acid is coupled with a suitable morpholine precursor. mdpi.com More advanced strategies involve the direct C-H arylation of pyridine derivatives, which offers a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring. beilstein-journals.org For the construction of the morpholine ring itself, palladium-catalyzed carboamination reactions of N-allylic β-amino alcohols have been developed. This method allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.org An intramolecular palladium-catalyzed C-H arylation of pyridine amides has also been shown to produce multiply fused heterocyclic compounds, a strategy that could be adapted for constructing complex morpholine-containing structures. beilstein-journals.org

Copper-catalyzed reactions, known for their cost-effectiveness and unique reactivity, also provide viable pathways. The Ullmann condensation, a classic copper-catalyzed C-N bond-forming reaction, can be adapted for the synthesis of N-aryl morpholines. Modern advancements have led to more efficient cascade reactions. For instance, an efficient synthesis of substituted quinolines has been demonstrated through a copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation, a process that highlights copper's utility in building complex heterocyclic systems in a single operation. nih.gov Copper catalysts are also effective in solvent-free conditions, as demonstrated in the synthesis of indolizines from pyridine, acetophenone, and nitroolefins, showcasing a green approach to pyridine-based heterocycles. mdpi.com

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Palladium | C-H Arylation | Pyridine derivatives, Aryl halides | Avoids pre-functionalization of pyridine ring. beilstein-journals.org |

| Palladium | Carboamination | N-allylic β-amino alcohols, Aryl/alkenyl bromides | Stereoselective formation of the morpholine ring. e3s-conferences.org |

| Copper | Ullmann C-N Coupling | ortho-acylanilines, Alkenyl iodides | Cascade reaction to form quinolines. nih.gov |

| Copper | Multi-component | Pyridine, Acetophenone, Nitroolefin | Solvent-free, high-yield synthesis of indolizines. mdpi.com |

Organocatalysis and Biocatalysis for Stereoselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthetic methods. Organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, often providing high levels of stereocontrol under mild conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of morpholine synthesis, organocatalytic strategies have been successfully employed to create chiral centers with high enantioselectivity. For example, an asymmetric chlorocycloetherification of alkenols catalyzed by cinchona alkaloid-derived phthalazine has been reported to produce chiral 2,2-disubstituted morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org Another approach involves the intramolecular aza-Michael addition, which can be used to form the 3-stereocenter during the cyclization of the morpholine ring. nih.govsemanticscholar.org These methods provide direct access to chiral morpholine scaffolds that are valuable building blocks for medicinal chemistry.

Biocatalysis leverages the inherent selectivity of enzymes to perform complex chemical transformations. While direct enzymatic synthesis of 2-(pyridin-3-yl)morpholine is not widely reported, biocatalytic methods are extensively used to prepare key chiral intermediates. nih.gov Enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and aminotransferases are employed for the asymmetric synthesis of chiral alcohols and amines. nih.gov For instance, a ketoreductase can be used for the asymmetric reduction of a ketoester to a chiral hydroxy ester, a crucial precursor for many pharmaceuticals. nih.gov These enzymatic reactions are prized for their high enantioselectivity (often >99% ee), mild reaction conditions (room temperature and atmospheric pressure), and environmental compatibility, as they are typically run in aqueous media. nih.gov

| Method | Catalyst/Enzyme | Reaction Type | Key Advantage |

| Organocatalysis | Cinchona Alkaloid Derivative | Asymmetric Chlorocycloetherification | Access to chiral morpholines with quaternary stereocenters. rsc.org |

| Biocatalysis | Ketoreductase (KRED) | Asymmetric Ketone Reduction | High enantioselectivity (>99% ee) for chiral alcohol synthesis. nih.gov |

| Biocatalysis | Aminotransferase | Asymmetric Amination | Production of chiral amines from keto acids. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integrated into synthetic planning to minimize environmental impact. This involves the use of safer solvents, renewable materials, and processes designed for high atom economy and minimal waste. nih.govmdpi.com

Solvent-Free and Aqueous Media Syntheses

Replacing volatile organic solvents with water or eliminating solvents entirely is a primary goal of green chemistry. Water is an abundant, non-toxic, and inexpensive solvent, and its use can facilitate unique reactivity. The synthesis of nitrogen-containing heterocycles in aqueous media is a significant area of research. researchgate.net For instance, the synthesis of a 4-[(pyridin-3-yl)diazenyl]morpholine has been achieved through a diazo coupling reaction, with the authors noting that performing such syntheses in water is a key challenge in green chemistry. nih.gov Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, represent another important green strategy. A copper-catalyzed, three-component reaction of pyridine, acetophenone, and a nitroolefin has been developed to produce indolizines in high yield without any solvent. mdpi.com

Utilization of Renewable or Natural Catalysts

The use of catalysts derived from renewable sources or naturally occurring minerals aligns with green chemistry principles. Zeolites, which are crystalline aluminosilicates, are effective, reusable, and environmentally benign heterogeneous catalysts. researchgate.net They can function as solid acids and have been employed in the synthesis of various N-heterocycles, including benzimidazoles, by promoting cyclocondensation reactions. researchgate.net Another example is montmorillonite K-10, a type of clay that can act as a solid acid catalyst in solvent-free, microwave-assisted reactions for synthesizing heterocycles like indoles. mdpi.com These materials offer advantages in terms of separation, reusability, and reduced environmental burden compared to homogeneous acid catalysts.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate fewer byproducts. In contrast, substitution and elimination reactions often have poor atom economy. primescholars.com For example, the traditional "brown" synthesis of ibuprofen has an atom economy of about 40%, while a newer, three-step "green" process achieves approximately 77%. monash.edu When designing a synthesis for 2-(pyridin-3-yl)morpholine, choosing reaction pathways like catalytic additions and cascade reactions that maximize the incorporation of starting materials is crucial. nih.gov Waste minimization can also be achieved by using heterogeneous catalysts that can be easily recovered and reused, as demonstrated in palladium-catalyzed C(sp3)-H activation processes for preparing fused N-heterocycles. researchgate.net

Advanced Reaction Environment Technologies

Modern synthetic chemistry has been revolutionized by technologies that allow for precise control over reaction conditions, leading to faster reactions, higher yields, and improved safety profiles. Microwave-assisted synthesis and continuous flow chemistry are at the forefront of these advancements.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and uniformly. This technique can dramatically reduce reaction times from hours to minutes and often improves product yields by minimizing side reactions. It has been successfully applied to a wide range of heterocyclic syntheses. For example, the synthesis of morpholine-containing chalcones and various oxazoline and oxazine precursors to morpholines has been efficiently achieved using microwave heating. mdpi.comnih.gov Microwave-assisted multicomponent reactions are particularly powerful, enabling the construction of complex molecules like pyrrolo[2,3-d]pyrimidines in a single, rapid step. beilstein-journals.org

Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This technology offers superior control over parameters like temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, making it safer to perform highly exothermic reactions. Flow chemistry is also highly scalable and allows for the safe handling of hazardous intermediates. The synthesis of various heterocycles, including pyrazoles and pyrazolopyrimidinones, has been significantly optimized using flow systems, reducing reaction times from many hours in batch to mere minutes in flow. mdpi.com This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately used in the next step without isolation.

| Technology | Principle | Advantages | Example Application in Heterocycle Synthesis |

| Microwave | Rapid, uniform heating via dielectric polarization. | Reduced reaction times, higher yields, fewer side products. | Synthesis of morpholine-based chalcones and oxazolines. mdpi.comnih.gov |

| Flow Chemistry | Continuous reaction in a confined channel. | Enhanced safety, precise control, easy scalability, automation. | Rapid synthesis of pyrazoles and quinoxaline derivatives. mdpi.com |

Continuous-Flow Synthesis and Process Intensification

Continuous-flow synthesis has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. The inherent benefits of this approach include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety profiles, and amenability to automation and scale-up. These features collectively contribute to process intensification, leading to more efficient, consistent, and often higher-yielding synthetic processes.

Another general approach to substituted morpholines in continuous flow involves the photocatalytic coupling of aldehydes with silicon amine protocol (SLAP) reagents. acs.org This method utilizes an inexpensive organic photocatalyst and a Lewis acid additive to generate an amine radical cation, which is key to the formation of the morpholine ring. acs.org The use of continuous-flow conditions in this context not only reduces reaction times but also facilitates scalability. acs.org Such a strategy could conceptually be adapted for the synthesis of 2-(pyridin-3-yl)morpholine by employing a suitable pyridine-containing aldehyde.

The principles of process intensification are further exemplified by the development of multi-step continuous processes for other heterocyclic compounds, which can be seen as models for a potential synthesis of 2-(pyridin-3-yl)morpholine. For example, a four-step continuous process has been developed for the synthesis of antihistamines like cinnarizine and cyclizine, starting from bulk alcohols. tue.nl This process integrates reaction steps with in-line separation, demonstrating the efficiency of a fully continuous manufacturing approach. tue.nl

The table below summarizes the process parameters for the continuous synthesis of a relevant morpholine analog, illustrating the typical conditions employed in such a flow process.

| Parameter | Value | Reference |

| Product | 4-(2-fluoro-4-nitrophenyl)morpholine | researchgate.net |

| Reactants | Morpholine, 2,4-difluoronitrobenzene | researchgate.net |

| Reactor Type | Microfluidic device | researchgate.net |

| Key Advantage | Reduction of a prolonged reaction step (from ~11 hours in batch) | researchgate.net |

This example underscores the potential of continuous-flow synthesis and process intensification to significantly improve the manufacturing of complex heterocyclic molecules like 2-(pyridin-3-yl)morpholine.

Microwave and Ultrasonic Assisted Synthesis

Microwave and ultrasonic irradiation are two advanced techniques that have gained significant traction in organic synthesis for their ability to accelerate reaction rates, improve yields, and often provide access to cleaner products compared to conventional heating methods. These "green chemistry" approaches offer unique energy transfer mechanisms that can lead to enhanced chemical transformations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid and efficient heating can lead to a significant reduction in reaction times, from hours to minutes. lew.ro While a specific protocol for the microwave-assisted synthesis of 2-(pyridin-3-yl)morpholine is not detailed in the available literature, the synthesis of related morpholine and N-aryl heterocyclic compounds has been successfully achieved using this technology.

For example, the synthesis of various morpholine acetamides has been accomplished through microwave irradiation, resulting in good yields. mdpi.com Similarly, morpholine-based chalcones have been synthesized under microwave conditions, highlighting the broad applicability of this method for derivatives containing the morpholine scaffold. mdpi.com The palladium-catalyzed coupling of (hetero)aryl halides with 1,2,3,4-tetrahydroisoquinoline to form N-aryl derivatives has been shown to be significantly accelerated by microwave heating, with reactions often completing within 5 to 30 minutes. researchgate.net This is particularly relevant to the synthesis of analogs of 2-(pyridin-3-yl)morpholine, which is an N-aryl morpholine derivative.

The table below presents a comparison of conventional and microwave-assisted methods for the synthesis of N-alkylated 2-pyridones, illustrating the typical enhancements observed with microwave heating.

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 180 min | 65-77% | beilstein-journals.org |

| Microwave Irradiation | 15 min | 81-94% | beilstein-journals.org |

Ultrasonic-Assisted Synthesis

The application of ultrasound has been shown to be beneficial in the synthesis of a wide range of heterocyclic compounds. For instance, the synthesis of pyrimidine derivatives has been significantly improved through ultrasonic irradiation, resulting in shorter reaction times and higher yields compared to conventional heating. nih.govsemanticscholar.org One-pot, solvent- and catalyst-free synthesis of quinolone derivatives under ultrasonic irradiation has also been reported, with reactions completing in as little as one minute. nih.gov

While a specific ultrasonic-assisted synthesis of 2-(pyridin-3-yl)morpholine has not been described, the general principles suggest its potential applicability. The synthesis of pyrazoline derivatives from chalcones has been successfully achieved using ultrasound, demonstrating a sustainable and environmentally friendly approach. nih.gov Furthermore, the synthesis of 3-cyano-pyridine-2(1H)-ones via a three-component reaction is significantly enhanced by ultrasonication, reducing reaction times and improving yields. researchgate.net

The following table compares conventional and ultrasound-assisted synthesis for a series of triazole derivatives, showcasing the advantages of sonication.

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 10-36 h | Moderate | mdpi.com |

| Ultrasound Irradiation | 39-80 min | 75-89% | mdpi.com |

The application of these advanced synthetic methodologies holds promise for the efficient and environmentally benign production of 2-(pyridin-3-yl)morpholine dihydrochloride (B599025) and its analogs.

Mechanistic Investigations and Reaction Pathway Elucidation in 2 Pyridin 3 Yl Morpholine Dihydrochloride Synthesis

Identification and Characterization of Key Intermediates

The synthetic pathway to 2-(pyridin-3-yl)morpholine (B1598653) typically involves the formation of a suitable open-chain precursor, followed by a ring-closing step. The nature of the key intermediates is intrinsically linked to the chosen synthetic strategy.

One common and powerful approach is the palladium-catalyzed intramolecular carboamination of an unsaturated amino alcohol precursor. nih.govnih.gov In a hypothetical synthesis starting from an N-protected 2-amino-1-(pyridin-3-yl)ethanol (B1274046) derivative, a key intermediate would be a palladium(II)(amido) complex . This species is formed after the oxidative addition of a pyridyl halide to a Pd(0) catalyst, followed by deprotonation of the amine to form the Pd-N bond. nih.gov This organometallic intermediate is central to the catalytic cycle, as it holds the aryl group and the nucleophilic nitrogen in proximity, poised for the subsequent cyclization step.

In classical acid-catalyzed dehydration and cyclization routes, which often start from a precursor like N-(pyridin-3-yl)diethanolamine, the key intermediates are different. The reaction proceeds via the protonation of a hydroxyl group by the acid catalyst, forming a protonated alcohol (oxonium ion) intermediate. This enhances the hydroxyl group's ability to act as a leaving group (water). The departure of water can lead to an intramolecular SN2 attack by the other hydroxyl group or the nitrogen atom, or potentially generate a transient oxocarbenium-like species that is then rapidly trapped intramolecularly. wikipedia.org

More contemporary methods, such as photocatalytic annulation, introduce radical-based intermediates. nih.gov In such a pathway, a likely key intermediate would be a radical cation , formed upon single-electron oxidation of the amino alcohol precursor by the excited photocatalyst. This highly reactive species would then undergo radical cyclization to form the morpholine (B109124) ring.

The characterization of these transient species is challenging. Organometallic palladium intermediates may be studied using specialized NMR techniques or, if stable enough, isolated for X-ray crystallography. Protonated species and radical cations are typically too short-lived for direct observation and are often inferred from kinetic data, trapping experiments, and computational modeling.

Table 1: Plausible Intermediates in 2-(Pyridin-3-yl)morpholine Synthesis

| Proposed Route | Key Intermediate | Plausible Structure | Characterization Methods |

|---|---|---|---|

| Pd-Catalyzed Carboamination | Palladium(II)(Amido) Complex | [Pd(L)n(3-pyridyl)(NR-R')] | 31P NMR, 1H NMR, X-ray Crystallography (if stable), ESI-MS |

| Acid-Catalyzed Cyclization | Protonated Alcohol (Oxonium Ion) | R-OH2+ | Inferred from kinetics, Hammett plots, computational studies |

Kinetic Studies and Determination of Rate-Determining Steps

The identity of the RDS is highly dependent on the chosen reaction pathway and conditions.

In Pd-catalyzed cycles , any of the elementary steps—oxidative addition, ligand exchange, C-N bond formation (aminopalladation), or reductive elimination—can be rate-determining. nih.gov For many cross-coupling reactions, oxidative addition or reductive elimination are the most common RDS.

In acid-catalyzed cyclizations , the RDS is often the intramolecular nucleophilic attack (the SN2 ring-closing step) or the preceding dehydration step that generates the reactive electrophile.

In photocatalytic reactions , the initial single-electron transfer (SET) to form the radical cation or the subsequent radical cyclization could be rate-limiting. nih.gov

A change in reaction conditions, such as solvent, can alter the energy profile of the pathway and even switch the RDS. For instance, studies on gold(I)-catalyzed cyclizations have shown a solvent-dependent switch from protodeauration being rate-limiting in a non-coordinating solvent to π-activation of the alkyne becoming the RDS in a protic solvent like methanol. nih.gov Similar complexities could arise in the synthesis of 2-(pyridin-3-yl)morpholine.

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the RDS. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. wikipedia.orgbaranlab.orgepfl.ch

Table 2: Potential Rate-Determining Steps (RDS) in Morpholine Synthesis

| Synthetic Pathway | Potential Rate-Determining Step | Experimental Evidence |

|---|---|---|

| Pd-Catalyzed Carboamination | Oxidative Addition of Pyridyl Halide | Rate dependence on halide identity (I > Br > Cl) |

| Reductive Elimination to form Morpholine | Rate dependence on ligand electronics and sterics | |

| Acid-Catalyzed Cyclization | Dehydration to form Electrophile | Observation of a large solvent isotope effect |

| Intramolecular SN2 Cyclization | Rate dependence on nucleophilicity of N or O atom |

Proposed Reaction Mechanisms and Supporting Evidence

Based on established methodologies for related compounds, several reaction mechanisms can be proposed for the synthesis of 2-(pyridin-3-yl)morpholine.

A. Palladium-Catalyzed Intramolecular Carboamination This mechanism is particularly relevant for constructing 2-aryl morpholines with high stereocontrol. nih.gov The catalytic cycle (Figure 1) typically begins with the oxidative addition of a 3-halopyridine to a Pd(0) complex, forming a Pd(II)-pyridyl intermediate. Following coordination and deprotonation of the unsaturated amino alcohol substrate, a key palladium(II)(amido) complex is formed. The crucial ring-closing step is an intramolecular syn-aminopalladation , where the nitrogen nucleophile attacks the tethered alkene from the same face as the palladium metal. This step determines the stereochemistry of the product. The cycle concludes with the reductive elimination of the C-Pd bond, which regenerates the Pd(0) catalyst and releases the morpholine product. nih.gov Strong evidence for this pathway comes from the observed high diastereoselectivity in related systems, which is consistent with a concerted syn-aminopalladation occurring through an ordered, boat-like transition state. nih.gov

B. Acid-Catalyzed Intramolecular Dehydration-Cyclization A more classical approach involves the cyclization of a precursor such as 1-(pyridin-3-yl)-2-(2-hydroxyethylamino)ethanol under acidic conditions. researchgate.net The mechanism involves the initial protonation of one of the hydroxyl groups by the acid catalyst. This protonated alcohol becomes a good leaving group (water). The ring closure can then occur via one of two pathways:

An SN2-type displacement where the nitrogen atom acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing water to form the morpholine ring.

Elimination of water to form a carbocation or epoxide intermediate, which is then rapidly trapped by the intramolecular nitrogen nucleophile. Evidence for this type of mechanism includes the requirement for a strong acid and the observation of rearrangements in substrates prone to forming stable carbocations.

C. Visible-Light Photocatalytic Annulation A modern approach utilizes photocatalysis to generate radical intermediates under mild conditions. nih.gov The proposed mechanism starts with the excitation of a photocatalyst by visible light. The excited catalyst then engages in a single-electron transfer (SET) with the amino alcohol substrate to form a highly reactive amine radical cation . This intermediate undergoes an intramolecular radical cyclization onto a tethered alkene or other radical acceptor. The resulting carbon-centered radical is then oxidized or reduced in subsequent steps to afford the final morpholine product and regenerate the photocatalyst. Mechanistic studies in analogous systems have used cyclic voltammetry to confirm the feasibility of the SET step and radical trapping experiments to provide evidence for the radical intermediates. nih.gov

Role of Catalysts in Reaction Mechanism and Selectivity

Catalysts are pivotal in the synthesis of 2-(pyridin-3-yl)morpholine, as they lower the activation energy of the reaction and can exert profound control over selectivity.

Palladium Catalysts: In carboamination pathways, the palladium catalyst is the engine of the reaction. The choice of ligand coordinated to the palladium center is critical. acs.org Ligands such as tri(2-furyl)phosphine (B125338) have been shown to be effective in related morpholine syntheses. nih.gov They influence the catalyst's stability, solubility, and the electronic and steric environment around the metal center. This, in turn, affects the rates of the individual steps in the catalytic cycle and can be tuned to control the chemo-, regio-, and stereoselectivity of the transformation. For example, the stereochemical outcome is dictated by the geometry of the aminopalladation transition state, which is directly influenced by the catalyst-ligand complex. nih.gov

Acid Catalysts: Both Brønsted and Lewis acids are commonly employed. In dehydration-cyclization reactions, a Brønsted acid like sulfuric acid or triflic acid acts by protonating a hydroxyl group, converting it into a good leaving group (H₂O) and initiating the cyclization. researchgate.netnih.gov Lewis acids can serve a similar role by coordinating to the oxygen atom. In some modern photocatalytic syntheses of 2-aryl morpholines, a Brønsted acid has been shown to play multiple crucial roles: it protonates the substrate to facilitate the initial electron transfer, helps preserve the active state of the photocatalyst, and prevents unwanted oxidation of the final product. nih.gov

Other Metal Catalysts: Iron(III) has been used to catalyze the diastereoselective synthesis of disubstituted morpholines from amino ethers and hydroxy amines. organic-chemistry.org The catalyst facilitates either C-O or C-N bond formation depending on the substrate. The precise mechanism involves coordination of the metal to the substrate, activating it for intramolecular attack.

Table 3: Comparison of Catalyst Systems in Analogous Morpholine Syntheses

| Catalyst System | Role of Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ / P(2-furyl)₃ | Facilitates C-N/C-C bond formation via catalytic cycle | High stereoselectivity (often >20:1 dr) | nih.gov |

| H₂SO₄ / PPA | Protonates -OH to act as leaving group | Uses simple, inexpensive reagents | researchgate.net |

| Photocatalyst / Lewis Acid / Brønsted Acid | Generates radical cation intermediate via SET | Mild conditions, broad substrate scope | nih.gov |

Isotopic Labeling and Deuterium (B1214612) Exchange Studies

Isotopic labeling is a powerful and definitive technique for probing reaction mechanisms. numberanalytics.comnih.govresearchgate.net By replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), chemists can trace the path of atoms through a reaction, determine which bonds are broken in the rate-determining step, and uncover hidden equilibria. researchgate.netresearchgate.net

Kinetic Isotope Effect (KIE): The KIE is the ratio of the reaction rate of a molecule with a light isotope to that of its heavy isotope counterpart (k_L/k_H). wikipedia.org A primary KIE (typically >2 for C-H/C-D bonds) is observed when the bond to the labeled atom is cleaved in the rate-determining step. princeton.edu For the synthesis of 2-(pyridin-3-yl)morpholine, a C-H activation-based route could be probed by deuterating the C-H bond targeted for functionalization on the pyridine (B92270) ring. A significant KIE would provide strong evidence that C-H bond cleavage is rate-determining. A secondary KIE (typically 0.7-1.5) occurs when the labeled atom is not directly involved in bond breaking/formation but its environment (e.g., hybridization) changes during the RDS. wikipedia.org

Tracer and Exchange Studies: Deuterium (from D₂O or deuterated solvents) can be used as a label to track reaction pathways. rsc.orgresearchgate.netacs.org For instance, in the iridium-catalyzed methylation of pyridinium (B92312) salts, deuterium labeling studies with d₂-paraformaldehyde revealed that an initial hydride reduction step was reversible, while a second reduction was irreversible, providing deep insight into the mechanism. researchgate.net Similarly, for the synthesis of 2-(pyridin-3-yl)morpholine, using a deuterated precursor could help determine the stereochemical course of the reaction or identify unexpected hydrogen scrambling pathways, which would implicate certain intermediates. For example, if an acid-catalyzed cyclization proceeds through an intermediate that allows for reversible deprotonation/reprotonation at the C2 position, scrambling of a deuterium label at that site would be observed.

While direct isotopic labeling studies on the synthesis of 2-(pyridin-3-yl)morpholine are not reported, the extensive literature on H-D exchange on the pyridine ring itself provides the tools to create specifically labeled starting materials to conduct such mechanistic investigations. rsc.orgresearchgate.netnih.gov

Table 4: Application of Isotopic Labeling to Investigate Synthesis Mechanisms

| Isotopic Labeling Strategy | Mechanistic Question Addressed | Expected Outcome |

|---|---|---|

| ²H (Deuterium) KIE at Pyridine C2/C4 | Is C-H activation on the pyridine ring rate-determining? | A primary KIE (kH/kD > 2) if C-H bond cleavage is in the RDS. |

| ²H (Deuterium) Label on Amino Alcohol Backbone | What is the stereochemical fate of specific protons during cyclization? | Retention or inversion of stereochemistry can distinguish between SN2 and other mechanisms. |

| ¹³C KIE at Pyridine C3 and Morpholine C2 | Is the C-C or C-N bond formation rate-determining in a Pd-catalyzed route? | A small but measurable KIE would indicate bond formation in the RDS. |

| ¹⁵N Label on the Amine | Does the nitrogen participate in unexpected equilibria prior to cyclization? | Tracking the ¹⁵N label through mass spectrometry can confirm its path and rule out fragmentation-recombination pathways. |

Advanced Analytical Techniques in Research and Structural Elucidation of 2 Pyridin 3 Yl Morpholine Dihydrochloride Systems

High-Resolution Mass Spectrometry for Mechanistic Insights and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of 2-(Pyridin-3-yl)morpholine (B1598653) dihydrochloride (B599025). It provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. This technique is crucial for confirming the successful synthesis of the target molecule and for assessing its purity by detecting and identifying potential impurities. nih.gov

In a typical analysis using a technique like Electrospray Ionization (ESI), the compound is observed as the monocharged cation [C₉H₁₂N₂O + H]⁺ after the loss of the two hydrochloride components. HRMS can measure the mass of this ion with high precision, typically to within a few parts per million (ppm), allowing its elemental composition to be confidently distinguished from other possibilities.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to gain mechanistic insights into the molecule's stability and structure. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced. This pattern helps to confirm the connectivity of the pyridine (B92270) and morpholine (B109124) rings.

Table 1: Expected HRMS Data for the 2-(Pyridin-3-yl)morpholine Cation

| Ion | Formula | Calculated Exact Mass (m/z) | Potential Fragmentation Origin |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₃N₂O⁺ | 165.1022 | Protonated parent molecule |

| [M+H - H₂O]⁺ | C₉H₁₁N₂⁺ | 147.0917 | Loss of water from the morpholine ring |

| [M+H - C₂H₄O]⁺ | C₇H₉N₂⁺ | 121.0760 | Cleavage and loss of ethylene (B1197577) oxide from the morpholine ring |

| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0338 | Pyridyl cation fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Real-time Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For 2-(Pyridin-3-yl)morpholine dihydrochloride, both ¹H and ¹³C NMR are used to establish the carbon-hydrogen framework. The dihydrochloride form significantly influences the chemical shifts, particularly of the pyridine ring protons and carbons, due to the protonation of the pyridine nitrogen. pw.edu.pl This protonation leads to a decrease in electron density on the ring, causing the attached protons to resonate at a lower field (higher ppm). pw.edu.pl

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in D₂O

| Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Py-2' | CH | ~8.8 | ~148 | Downfield due to adjacent N-H⁺ |

| Py-4' | CH | ~8.6 | ~145 | Downfield due to protonation |

| Py-5' | CH | ~7.9 | ~128 | Less affected than ortho/para positions |

| Py-6' | CH | ~8.7 | ~146 | Downfield due to adjacent N-H⁺ |

| Py-3' | C | - | ~135 | Quaternary carbon |

| Mor-2 | CH | ~4.5 | ~70 | Adjacent to pyridine ring |

| Mor-3, Mor-5 | CH₂ | ~3.5 - 4.2 | ~65 | Adjacent to Oxygen |

| Mor-6 | CH₂ | ~3.0 - 3.4 | ~45 | Adjacent to Nitrogen |

Note: Mor = Morpholine, Py = Pyridine. Shifts are approximate and can vary with solvent and concentration.

While 1D NMR provides foundational data, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For 2-(Pyridin-3-yl)morpholine, COSY would show correlations between adjacent protons within the pyridine ring (e.g., H-4'/H-5', H-5'/H-6') and within the morpholine ring (e.g., H-2/H-3, H-5/H-6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~8.8 ppm would show a cross-peak to the carbon signal at ~148 ppm, assigning them both to the C2'/H2' position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for connecting different fragments of the molecule. A key correlation would be between the morpholine H-2 proton and the pyridine C-3' and C-4' carbons, definitively establishing the connection point between the two rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This provides information about the 3D conformation of the molecule in solution. For instance, NOESY could reveal spatial proximity between the morpholine H-2 proton and the pyridine H-2' or H-4' protons, helping to define the preferred rotational conformation around the C-C bond linking the two rings.

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlating Protons/Carbons | Structural Information Gained |

|---|---|---|

| COSY | H-5' ↔ H-4' and H-6' | Confirms pyridine ring connectivity |

| COSY | H-2 ↔ H-3ax/eq | Confirms morpholine ring connectivity |

| HSQC | H-2' ↔ C-2' | Assigns C-2' based on proton shift |

| HMBC | H-2 ↔ C-3', C-2', C-4' | Confirms the pyridin-3-yl to morpholin-2-yl linkage |

| NOESY | H-2 ↔ H-2' and/or H-4' | Provides insight into conformational preferences |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for studying materials in their solid form, providing information that is complementary to X-ray diffraction. researchgate.net It is particularly valuable for characterizing crystalline polymorphism, where a compound can exist in multiple crystal forms with different physical properties. acs.orgnih.gov Each polymorph will have a unique local electronic environment for the nuclei, resulting in distinct ssNMR spectra. nih.gov

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be the most common experiment. It would produce a spectrum with resolved signals for each chemically inequivalent carbon in the crystal lattice. If multiple crystalline forms are present, additional peaks or changes in chemical shifts would be observed, allowing for the identification and quantification of each polymorph. bruker.com Furthermore, techniques like ³⁵Cl ssNMR can be exceptionally sensitive to the hydrogen-bonding environment around the chloride ions, making it an excellent probe for distinguishing between different hydrochloride salt polymorphs. rsc.orgacs.orgrsc.org

In-situ or real-time NMR spectroscopy allows for the monitoring of chemical reactions as they occur inside the NMR tube. beilstein-journals.org This technique provides valuable kinetic and mechanistic data by tracking the concentrations of reactants, intermediates, and products over time without the need for sampling and quenching. researchgate.net

The synthesis of 2-(Pyridin-3-yl)morpholine could be monitored by ¹H in-situ NMR. By setting up the reaction in a compatible deuterated solvent, the disappearance of signals corresponding to the starting materials and the simultaneous appearance and growth of characteristic signals for the 2-(Pyridin-3-yl)morpholine product can be observed in real-time. This allows for precise determination of reaction completion, identification of any stable intermediates, and optimization of reaction conditions such as temperature and catalyst loading. st-andrews.ac.uk

X-Ray Diffraction (XRD) for Absolute Stereochemistry and Crystalline Phase Analysis

Single-crystal XRD, when a suitable crystal can be grown, yields the absolute structure of the molecule. This includes the determination of the absolute stereochemistry at the C-2 chiral center of the morpholine ring. The analysis also reveals detailed information about the crystal packing, including intermolecular interactions like hydrogen bonds between the morpholinium and pyridinium (B92312) N-H⁺ groups and the chloride anions. nih.gov

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline (powder) samples. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. cambridge.org PXRD is the primary tool for identifying different polymorphs, as each will produce a unique pattern. It is also used for routine quality control to ensure batch-to-batch consistency of the crystalline form.

Table 4: Hypothetical Single-Crystal X-Ray Diffraction Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z (molecules/unit cell) | 4 |

Note: These values are illustrative and based on similar small molecule hydrochloride salts. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. libretexts.org These techniques are highly effective for confirming the presence of the key structural features of this compound and for monitoring the progress of its synthesis.

The IR spectrum would show characteristic absorptions for the C-H bonds of the aromatic pyridine ring and the aliphatic morpholine ring. Crucially, the formation of the dihydrochloride salt results in the appearance of strong, broad bands typically in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the protonated pyridinium and morpholinium groups. guidechem.com Other key vibrations include the C-O-C ether stretch of the morpholine ring and the C=C/C=N ring stretching modes of the pyridine ring. nih.govnih.gov

Raman spectroscopy provides complementary information. It is often particularly sensitive to the vibrations of the aromatic pyridine ring. Both IR and Raman can be used to monitor reaction progress by observing the disappearance of reactant-specific bands (e.g., a C-Br stretch if the synthesis involves a bromo-pyridine precursor) and the appearance of product-specific bands. nih.gov

Table 5: Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch (aromatic) | Pyridine ring |

| 3000-2850 | C-H stretch (aliphatic) | Morpholine ring |

| 2800-2400 | N⁺-H stretch | Pyridinium and Morpholinium |

| 1620-1580 | C=C, C=N ring stretch | Pyridine ring |

| 1130-1070 | C-O-C stretch (asymmetric) | Morpholine ether |

Advanced Chromatographic Method Development for Reaction Monitoring, Separation, and Purification Optimization

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering substantial improvements in resolution, speed, and sensitivity. mdpi.com These enhancements are achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. mdpi.com For a polar, basic compound like 2-(Pyridin-3-yl)morpholine, developing a successful UHPLC method requires careful optimization of several key parameters to achieve symmetric peak shapes and effective separation from impurities. chromforum.org

A primary challenge in the analysis of basic pyridine compounds is the potential for undesirable interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the surface of silica-based stationary phases. chromforum.org This can lead to significant peak tailing and poor chromatographic performance. Method development often begins with screening various reversed-phase columns, such as those with advanced end-capping (e.g., C18) or stationary phases specifically designed to minimize silanol activity. chromforum.org An alternative approach involves using columns with a charged surface or employing hydrophilic interaction liquid chromatography (HILIC) for highly polar compounds. researchgate.net

Mobile phase composition is another critical factor. The use of a low-pH mobile phase, often buffered with agents like trifluoroacetic acid (TFA) or formic acid, ensures the consistent protonation of the pyridine and morpholine nitrogens, which can improve peak shape by masking silanol interactions. chromforum.org The choice of organic modifier (typically acetonitrile (B52724) or methanol) and the gradient elution profile are optimized to achieve the necessary separation of all relevant compounds within a minimal run time. mdpi.comnih.gov Validation of the developed method according to ICH Q2 guidelines is crucial to demonstrate its suitability for its intended purpose, confirming its precision, accuracy, linearity, and sensitivity. nih.gov

Table 1: Illustrative UHPLC Method Parameters for Analysis of 2-(Pyridin-3-yl)morpholine Systems

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Instrument | UHPLC System with UV or PDA Detector | Provides high backpressure tolerance for sub-2 µm columns and sensitive detection. |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Sub-2 µm particles for high efficiency; C18 provides general-purpose reversed-phase retention. mdpi.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure consistent protonation of the basic analyte and improve peak shape. chromforum.org |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier offering good resolution and low viscosity. |

| Gradient Program | 5% to 60% B over 10 minutes | Optimized to separate non-polar and polar impurities from the main analyte peak. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, optimized for efficiency. |

| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry and selectivity. |

| Detection Wavelength | 260 nm | Selected based on the UV absorbance maximum of the pyridine chromophore. |

| Injection Volume | 1.0 µL | Small volume to prevent column overloading and peak distortion. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov However, the direct analysis of this compound by GC-MS is challenging. The compound exists as a salt, which makes it non-volatile and prone to thermal degradation in the high temperatures of the GC inlet and column. nist.gov The inherent polarity of the morpholine and pyridine rings also contributes to poor chromatographic behavior on standard non-polar GC columns.

To overcome these limitations, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govresearchgate.net For compounds containing a secondary amine, such as the morpholine moiety, a common strategy is nitrosation. nih.govresearchgate.net This involves reacting the compound with a nitrosating agent, like sodium nitrite (B80452) under acidic conditions, to form a stable N-nitroso derivative (e.g., N-nitroso-2-(pyridin-3-yl)morpholine). nih.govresearchgate.net This derivative is significantly more volatile and less polar, making it amenable to GC-MS analysis. researchgate.net

The derivatization process itself must be carefully optimized, including factors like reagent concentration, reaction time, and temperature, to ensure a consistent and high yield. nih.govrsc.org Following derivatization, the resulting product is extracted into an organic solvent for injection into the GC-MS. The GC method parameters, such as the column type (e.g., a mid-polarity column like a TM-1701), temperature program, and carrier gas flow rate, are optimized to achieve separation from any side-products of the derivatization reaction. nih.gov The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative. researchgate.net

Table 2: Illustrative GC-MS Method Parameters for Analysis of 2-(Pyridin-3-yl)morpholine via Derivatization

| Step | Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|---|

| Derivatization | Reagent | Sodium Nitrite (NaNO₂) in acidic medium (e.g., HCl) | Converts the secondary amine of the morpholine ring to a volatile N-nitroso derivative. nih.govresearchgate.net |

| Reaction Temperature | 40 °C | Optimized to ensure complete reaction without degrading the analyte. nih.gov | |

| Reaction Time | 10 minutes | Sufficient time for the derivatization reaction to reach completion. | |

| Extraction Solvent | Dichloromethane | To extract the non-polar derivative from the aqueous reaction mixture for injection. nih.gov | |

| GC-MS Analysis | Instrument | GC system coupled to a Mass Selective Detector (MSD) | Provides separation and mass-based detection for structural confirmation. |

| Column | TM-1701 (30 m x 0.25 mm, 0.25 µm film) | Mid-polarity column suitable for separating the derivatized compound. nih.gov | |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. | |

| Oven Program | Start at 80 °C, ramp to 280 °C at 15 °C/min | Temperature gradient to separate components based on boiling point. | |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

Computational and Theoretical Chemistry Applied to 2 Pyridin 3 Yl Morpholine Dihydrochloride Systems

Quantum Chemical Calculations of Reaction Transition States and Pathways

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces, including the identification of transition states and the determination of reaction pathways.

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and calculating thermodynamic properties, which are crucial for understanding reaction energetics. A thorough search of the literature revealed no specific DFT studies focused on the reaction energetics or transition states involving 2-(Pyridin-3-yl)morpholine (B1598653) dihydrochloride (B599025). While DFT has been broadly applied to study pyridine (B92270) derivatives and their reaction mechanisms, dedicated research on this particular compound is not available in the public domain.

Ab Initio Calculations of Molecular Properties and Reactivity

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods are used to predict a wide range of molecular properties and to assess chemical reactivity. Despite the utility of these methods, no specific ab initio studies concerning the molecular properties or reactivity of 2-(Pyridin-3-yl)morpholine dihydrochloride have been published.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure, including its preferred conformations and stereochemistry. Computational methods are frequently employed to predict the stable conformers of a molecule and to understand its stereochemical landscape. However, a detailed conformational analysis or stereochemical prediction for this compound using computational techniques has not been reported in the available scientific literature.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics in solution and the nature of their intermolecular interactions with solvent molecules and other solutes. Such simulations are particularly valuable for understanding the behavior of salts like dihydrochlorides in aqueous environments. At present, there are no published molecular dynamics simulation studies specifically examining the solution-phase behavior or intermolecular interactions of this compound.

Derivatization Strategies and Synthetic Transformations Utilizing 2 Pyridin 3 Yl Morpholine Dihydrochloride As a Synthetic Building Block

Functionalization of the Morpholine (B109124) Ring

The secondary amine of the morpholine ring in 2-(pyridin-3-yl)morpholine (B1598653) is a primary site for functionalization, readily undergoing reactions such as N-alkylation and N-acylation. These transformations are fundamental in modifying the steric and electronic properties of the molecule.

N-Alkylation: The nitrogen atom of the morpholine can be alkylated using various alkylating agents. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common alkylating agents include alkyl halides, sulfates, and sulfonates. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. For instance, the use of a non-polar solvent can enhance the reactivity of the amine. The N-alkylation of morpholine with alcohols can also be achieved in the gas-solid phase using a heterogeneous catalyst, such as CuO-NiO/γ-Al2O3. researchgate.net

N-Acylation: The morpholine nitrogen can also be acylated to form the corresponding amides. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. google.comgoogle.comjocpr.com The resulting N-acylmorpholines are generally stable compounds. The acylation can also be performed using carboxylic acids with a suitable coupling agent. This reaction is often used to introduce a variety of functional groups onto the morpholine ring, thereby enabling further diversification of the molecular scaffold. nih.govconsensus.app

| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3, Et3N), solvent (e.g., CH3CN, DMF) | N-Alkyl-2-(pyridin-3-yl)morpholine | Choice of base and solvent is critical for reaction efficiency. |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine (B92270), Et3N), solvent (e.g., CH2Cl2, THF) | N-Acyl-2-(pyridin-3-yl)morpholine | Reaction is generally high-yielding and tolerates a wide range of functional groups. |

Functionalization of the Pyridine Ring

The pyridine ring of 2-(pyridin-3-yl)morpholine is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. rsc.org

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack compared to benzene. atlas.orgquora.comquora.comresearchgate.netquimicaorganica.org Electrophilic substitution, when it occurs, is generally directed to the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.org However, the presence of the morpholine substituent at the 3-position may influence the regioselectivity of further substitutions. Harsh reaction conditions are often required for electrophilic substitutions on the pyridine ring. quora.com

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). nih.govrsc.orgwikipedia.orgyoutube.com For 2-(pyridin-3-yl)morpholine, the 2- and 6-positions are the most likely sites for nucleophilic attack. This reactivity can be exploited by introducing a good leaving group at these positions, followed by reaction with a suitable nucleophile. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. youtube.com

| Reaction Type | Position of Attack | Reactivity | Typical Conditions |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C-5 and potentially C-4 | Deactivated ring, requires forcing conditions. | Strong acids and high temperatures. |

| Nucleophilic Aromatic Substitution | C-2 and C-6 | Activated ring, proceeds under milder conditions. | Strong nucleophiles (e.g., organometallics, amides). |

Regioselective and Stereoselective Derivatizations

Achieving regioselectivity and stereoselectivity in the derivatization of 2-(pyridin-3-yl)morpholine is crucial for the synthesis of specific isomers with desired biological activities.

Regioselectivity: The distinct reactivity of the morpholine and pyridine rings allows for a high degree of regioselectivity. For instance, N-functionalization of the morpholine ring can be achieved selectively without affecting the pyridine ring under appropriate conditions. Conversely, reactions targeting the pyridine ring, such as lithiation followed by electrophilic quench, can be directed to specific positions. The directing effect of the morpholine substituent and the inherent reactivity of the pyridine ring will govern the outcome of these reactions.

Stereoselectivity: As 2-(pyridin-3-yl)morpholine is a chiral molecule, stereoselective derivatizations are of significant interest. Enantiomerically pure starting material can be used to synthesize chiral derivatives. Furthermore, the introduction of new stereocenters can be controlled through the use of chiral reagents or catalysts. For example, the stereoselective synthesis of substituted morpholines has been achieved using methods like palladium-catalyzed hydroamination. rsc.org

Synthesis of Complex Heterocyclic Systems Incorporating the Scaffold

2-(Pyridin-3-yl)morpholine can serve as a building block for the synthesis of more complex heterocyclic systems. The functional groups on both the morpholine and pyridine rings can be utilized in cyclization reactions to construct fused or spirocyclic ring systems.

For example, the pyridine nitrogen can be quaternized and then subjected to cyclization reactions. The secondary amine of the morpholine ring can participate in condensation reactions with bifunctional reagents to form larger heterocyclic structures. The synthesis of triazene (B1217601) derivatives has been reported through the diazotization of 3-aminopyridine (B143674) followed by coupling with morpholine, demonstrating the utility of these building blocks in constructing more complex systems. iucr.orgnih.gov Additionally, the pyridine ring can be incorporated into polyheterocyclic systems through cascade reactions. mdpi.com

Exploration as a Ligand Precursor in Catalysis

The presence of both a pyridine nitrogen and a morpholine nitrogen makes 2-(pyridin-3-yl)morpholine and its derivatives attractive candidates as ligands in coordination chemistry and catalysis. rsc.org The nitrogen atoms can coordinate to a variety of metal centers, and the steric and electronic properties of the ligand can be tuned through derivatization of the scaffold.

Pyridinophane macrocycles, which incorporate pyridine rings, have been extensively studied as ligand scaffolds for metals in various applications, including catalysis. tcu.edu The introduction of a second pyridine ring into a ligand scaffold has been shown to drastically change the behavior and catalytic activity of the resulting metal complexes. tcu.edu Similarly, derivatives of 2-(pyridin-3-yl)morpholine could be explored as ligands for transition metal-catalyzed reactions, such as oxidation, reduction, and cross-coupling reactions. The chirality of the ligand could also be exploited in asymmetric catalysis.

Emerging Research Avenues and Future Directions in 2 Pyridin 3 Yl Morpholine Dihydrochloride Chemistry

Development of Novel Asymmetric Synthetic Approaches

The generation of chiral morpholines, particularly those substituted at the 2-position, is of significant interest due to their prevalence in bioactive molecules. nih.govsemanticscholar.org However, the asymmetric synthesis of 2-substituted morpholines has been challenging due to the congested environment and electron-rich nature of the precursor substrates. nih.gov A significant breakthrough has been the development of asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govsemanticscholar.orgrsc.org

This approach typically forms the stereocenter after the initial cyclization of the morpholine (B109124) ring. nih.govresearchgate.net Researchers have successfully employed a bisphosphine-rhodium catalyst system, specifically a SKP–Rh complex, which features a large bite angle. nih.govsemanticscholar.org This method has proven effective for a variety of 2-substituted dehydromorpholines, yielding the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govsemanticscholar.orgrsc.org The process is scalable and provides access to key intermediates for drug discovery programs. nih.govsemanticscholar.org

While most methodologies require stoichiometric chiral starting materials or reagents, these newer catalytic methods offer a more efficient and economical route. nih.govsemanticscholar.org The transition-metal-catalyzed asymmetric hydrogenation stands out as one of the most powerful methods for creating chiral molecules due to its high efficiency, operational simplicity, and atom economy. nih.govresearchgate.net

| Catalyst System | Substrate Type | Yield | Enantioselectivity (% ee) | Reference |

| Bisphosphine-rhodium complex (e.g., SKP-Rh) | 2-Substituted Dehydromorpholines | Quantitative | Up to 99% | nih.gov, semanticscholar.org, rsc.org |

| Organocatalysis | N/A | Variable | N/A | semanticscholar.org |

| Metal-catalyzed Allylic Substitution | N/A | Variable | N/A | semanticscholar.org |

This table summarizes key findings in the asymmetric synthesis of 2-substituted chiral morpholines.

Integration with Photochemical and Electrochemical Synthesis Methodologies

Modern synthetic chemistry is increasingly leveraging photochemical and electrochemical methods to access novel reactivity and build complex molecules under mild conditions. While specific applications of these techniques for the direct synthesis of 2-(pyridin-3-yl)morpholine (B1598653) are not yet widely reported, their potential is significant. Photoredox catalysis, in particular, has been used for the hydroaminoalkylation (HAA) of halogenated vinylpyridines, a key step in the synthesis of related N-heterocyclic scaffolds like tetrahydronaphthyridines. nih.gov

This type of reaction, which can form C-N and C-C bonds in a single step, could conceivably be adapted for the construction or functionalization of the 2-(pyridin-3-yl)morpholine core. nih.gov Photochemical transformations of molecules with ortho-substituted benzaldehyde (B42025) moieties have been shown to induce photocyclization, demonstrating the power of light to construct heterocyclic systems. rsc.org The integration of such light-driven methodologies could offer new, efficient pathways to derivatives of 2-(pyridin-3-yl)morpholine that are inaccessible through traditional thermal methods.

Application in Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery has spurred the development of automated and high-throughput synthesis platforms. rsc.orgresearchgate.net These systems offer significant advantages in terms of speed, miniaturization, and reproducibility, allowing for the rapid exploration of structure-activity relationships (SAR). rsc.orgresearchgate.net

Continuous flow chemistry is a particularly powerful tool in automated synthesis. nih.gov It has been successfully applied to the multi-step synthesis of complex heterocyclic structures, such as spirocyclic tetrahydronaphthyridines, starting from simple primary amines. nih.gov Such automated platforms could be readily adapted for the synthesis of a library of 2-(pyridin-3-yl)morpholine analogues. By systematically varying the substituents on either the pyridine (B92270) or morpholine ring, researchers could generate hundreds or even thousands of unique compounds for biological screening with minimal manual intervention. rsc.orgresearchgate.net The use of acoustic dispensing technology allows for synthesis on a nanomole scale in high-density formats (e.g., 1536-well plates), drastically reducing reagent consumption and waste. rsc.org

| Feature | Automated/High-Throughput Synthesis | Traditional Batch Synthesis |

| Speed | Rapid synthesis of large libraries (e.g., >1500 reactions/day) researchgate.net | Slow, sequential synthesis |

| Scale | Nanomole to millimole nih.govrsc.org | Gram to kilogram |

| Reproducibility | High, due to precise computer control researchgate.net | Operator-dependent |

| Data Generation | Enables rapid SAR exploration rsc.org | Limited to small compound sets |